REACTION_CXSMILES
|
[Na].[C:2]([O:8][CH3:9])(=[O:7])[CH2:3][C:4]([CH3:6])=[O:5].[C:10](OCC)(=[O:14])/[CH:11]=[CH:12]/[CH3:13]>CO>[CH3:13][CH:12]1[CH:3]([C:2]([O:8][CH3:9])=[O:7])[C:4](=[O:5])[CH2:6][C:10](=[O:14])[CH2:11]1 |^1:0|
|
Name
|
|
Quantity
|
17.78 g
|
Type
|
reactant
|
Smiles
|
[Na]
|
Name
|
|
Quantity
|
89.66 g
|
Type
|
reactant
|
Smiles
|
C(CC(=O)C)(=O)OC
|
Name
|
|
Quantity
|
220 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(\C=C\C)(=O)OCC
|
Name
|
product
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
methyl 6-methyl-2,4-dioxo-cyclohexane carboxylate enolate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Type
|
CUSTOM
|
Details
|
the mixture is stirred on an ice bath 15 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
after the addition
|
Type
|
STIRRING
|
Details
|
the mixture is stirred at room temperature for an additional 30 min
|
Duration
|
30 min
|
Type
|
FILTRATION
|
Details
|
is filtered
|
Type
|
DISSOLUTION
|
Details
|
the solid residue is dissolved in a minimum amount of cold water
|
Type
|
EXTRACTION
|
Details
|
extracted with dichloromethane (4×300 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
the organic phase dried over sodium sulfate
|
Type
|
CUSTOM
|
Details
|
The residue is evaporated
|
Type
|
CUSTOM
|
Details
|
the residue recrystallized from toluene
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |